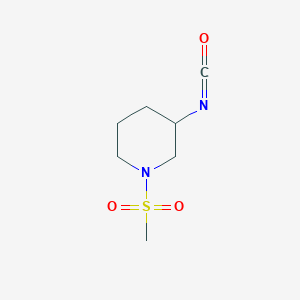![molecular formula C14H16O2 B13447666 rac-(1R,2R,4S)-2-phenylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13447666.png)
rac-(1R,2R,4S)-2-phenylbicyclo[2.2.1]heptane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,2R,4S)-2-phenylbicyclo[221]heptane-2-carboxylic acid is a chiral compound with a bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R,4S)-2-phenylbicyclo[2.2.1]heptane-2-carboxylic acid typically involves the Diels-Alder reaction, followed by various functional group transformations. The Diels-Alder reaction between a diene and a dienophile forms the bicyclic core, which is then functionalized to introduce the phenyl and carboxylic acid groups.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
rac-(1R,2R,4S)-2-phenylbicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
rac-(1R,2R,4S)-2-phenylbicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral ligand in asymmetric catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of rac-(1R,2R,4S)-2-phenylbicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- rac-(1R,2R,4S)-2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
- rac-(1R,2R,4S,6S)-2’,5’-dioxospiro[bicyclo[2.2.1]heptane-2,4’-imidazolidine]-6-carboxylic acid
- rac-(1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid
Uniqueness
rac-(1R,2R,4S)-2-phenylbicyclo[2.2.1]heptane-2-carboxylic acid is unique due to its specific structural features, such as the phenyl group and the bicyclic core. These features confer distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C14H16O2 |
|---|---|
Peso molecular |
216.27 g/mol |
Nombre IUPAC |
(1R,2R,4S)-2-phenylbicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C14H16O2/c15-13(16)14(11-4-2-1-3-5-11)9-10-6-7-12(14)8-10/h1-5,10,12H,6-9H2,(H,15,16)/t10-,12+,14-/m0/s1 |
Clave InChI |
FODOCVXEWGKNJA-SUHUHFCYSA-N |
SMILES isomérico |
C1C[C@@H]2C[C@H]1C[C@@]2(C3=CC=CC=C3)C(=O)O |
SMILES canónico |
C1CC2CC1CC2(C3=CC=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


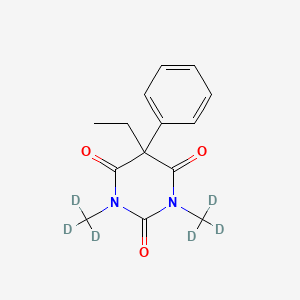
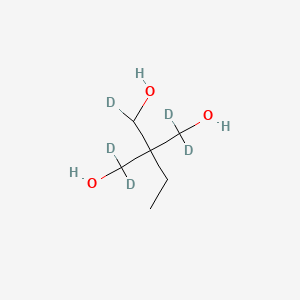
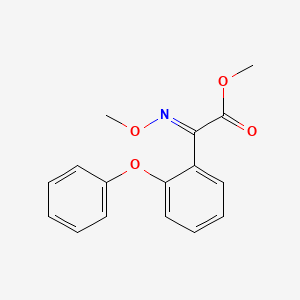
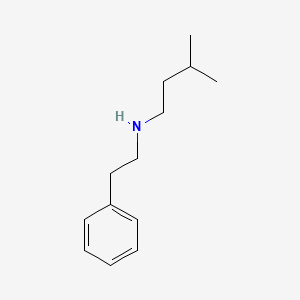

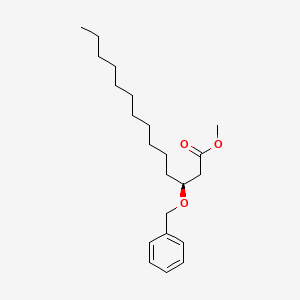
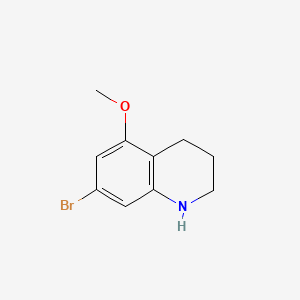
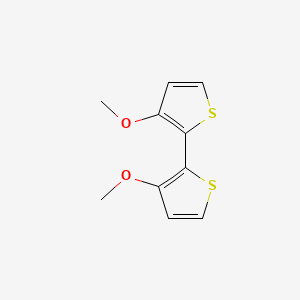
![2-[2-(Methyl-d3-thio)ethyl-1,1,2,2-d4]-1H-isoindole-1,3(2H)-dione](/img/structure/B13447638.png)
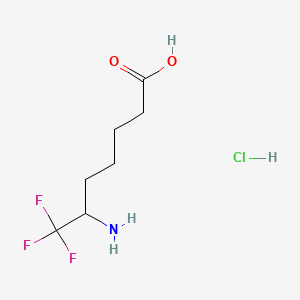
![(6R,7S)-7-amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13447649.png)
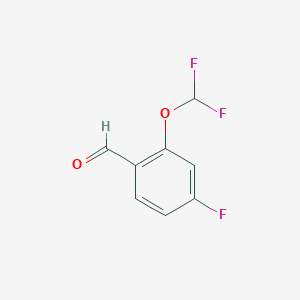
![1-(p-Tolylsulfinyl)bicyclo[1.1.0]butane](/img/structure/B13447677.png)
